(4-fluoro-3-methylphenyl)thiourea
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Overview
Description
(4-fluoro-3-methylphenyl)thiourea is an organic compound with the molecular formula C8H9FN2S and a molecular weight of 184.24 g/mol It is a thiourea derivative, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the phenyl ring
Mechanism of Action
Target of Action
The primary target of (4-fluoro-3-methylphenyl)thiourea is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, allergy, and sleep regulation .
Mode of Action
It’s known that thiourea derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target protein .
Biochemical Pathways
Given its target, it’s likely that this compound affects theprostaglandin biosynthesis pathway . By inhibiting Hematopoietic prostaglandin D synthase, it could potentially reduce the production of prostaglandin D2, thereby modulating the physiological processes regulated by this mediator .
Result of Action
Given its target, it’s likely that this compound modulates the physiological processes regulated by prostaglandin d2, such as inflammation, allergy, and sleep regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-methylphenyl)thiourea typically involves the reaction of 4-fluoro-3-methylaniline with thiocyanate under acidic conditions. The reaction proceeds as follows:
Starting Materials: 4-fluoro-3-methylaniline and ammonium thiocyanate.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.
Procedure: The 4-fluoro-3-methylaniline is dissolved in a suitable solvent, such as ethanol or water. Ammonium thiocyanate is then added to the solution, followed by the addition of hydrochloric acid. The mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product, this compound, is isolated by filtration, washed with water, and dried under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenylthioureas depending on the nucleophile used.
Scientific Research Applications
(4-fluoro-3-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of tyrosinase and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylthiourea: Lacks the methyl group at the 3-position.
3-Methylphenylthiourea: Lacks the fluorine atom at the 4-position.
Phenylthiourea: Lacks both the fluorine and methyl groups.
Uniqueness
(4-fluoro-3-methylphenyl)thiourea is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other thiourea derivatives .
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVGPDSMFNFXMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929562-31-2 |
Source
|
Record name | (4-fluoro-3-methylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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